molecular formula C7H7FN2O B1284707 3-Amino-4-fluorobenzamide CAS No. 943743-25-7

3-Amino-4-fluorobenzamide

Cat. No.: B1284707
CAS No.: 943743-25-7
M. Wt: 154.14 g/mol
InChI Key: YTQWZYHHAPTFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging of σ Receptors

  • Application : 3-Amino-4-fluorobenzamide derivatives have been studied for their potential as ligands in PET imaging of σ receptors. These receptors are significant in brain physiology and pathology.
  • Findings : Compounds like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide showed high affinity and selectivity for σ receptors, suggesting their potential in PET imaging applications (Shiue et al., 1997).

Radiosensitization in Cancer Therapy

  • Application : Fluorinated derivatives of this compound, like 3-amino-N-2,2,2-trifluoroethylbenzamide, have been investigated for their role as radiosensitizers in cancer therapy.
  • Findings : These compounds can inhibit DNA repair processes in tumor cells, thereby enhancing the efficacy of radiation therapy (Brix et al., 2005).

DNA Repair and Cellular Functions

  • Application : The impact of this compound on DNA repair mechanisms and cellular functions has been a subject of extensive research.
  • Findings : Studies have shown that this compound can influence DNA ligation processes during repair, indicating its complex role in cellular physiology and response to DNA damage (Cleaver et al., 1985).

Metabolic Effects and Drug Interaction

  • Application : Understanding the metabolic effects and interactions of this compound is crucial for its potential therapeutic applications.
  • Findings : Research indicates that this compound can interact with various metabolic processes, including glucose metabolism and DNA synthesis, which are essential in evaluating its therapeutic potential and side effects (Milam & Cleaver, 1984).

Fluorescent Compounds Synthesis

  • Application : The compound has been used in the synthesis of fluorescent aminonaphthalic anhydrides, showcasing its versatility in chemical reactions.
  • Findings : Through a series of chemical reactions, this compound derivatives have been utilized to produce fluorescent compounds with potential applications in various fields (Lu et al., 2022).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Amino-4-fluorobenzamide is classified under the GHS07 hazard class, indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid contact with skin, eyes, and clothing .

Properties

IUPAC Name

3-amino-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQWZYHHAPTFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588407
Record name 3-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943743-25-7
Record name 3-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.